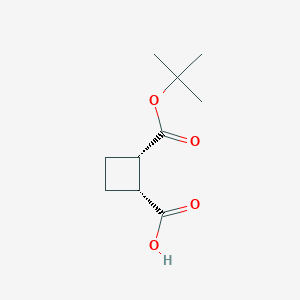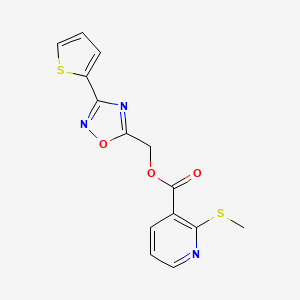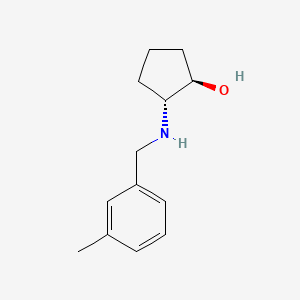
(R)-4-Fluorobutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Fluorobutan-2-amine is an organic compound with the molecular formula C4H10FN It is a chiral amine with a fluorine atom attached to the fourth carbon in the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluorobutan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with ®-4-Fluorobutan-2-ol.
Conversion to Amine: The hydroxyl group in ®-4-Fluorobutan-2-ol is converted to an amine group using reagents such as ammonia or amines in the presence of a catalyst.
Purification: The resulting ®-4-Fluorobutan-2-amine is purified using techniques such as distillation or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-4-Fluorobutan-2-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize the reaction and minimize by-products.
Purification and Quality Control: Implementing advanced purification methods and rigorous quality control to ensure the purity and enantiomeric excess of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Fluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form ®-4-Fluorobutan-2-amine derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or functionalized butane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-4-Fluorobutan-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound is used to study the effects of fluorinated amines on biological systems, including enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, ®-4-Fluorobutan-2-amine is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-4-Fluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
®-4-Bromobutan-2-amine: Similar structure but with a bromine atom instead of fluorine.
®-4-Iodobutan-2-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
®-4-Fluorobutan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C4H10FN |
|---|---|
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
(2R)-4-fluorobutan-2-amine |
InChI |
InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m1/s1 |
Clave InChI |
CTWNQUCWODHDGS-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CCF)N |
SMILES canónico |
CC(CCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


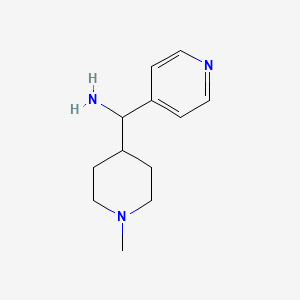
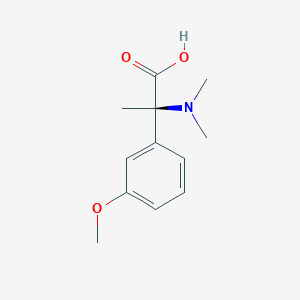


![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
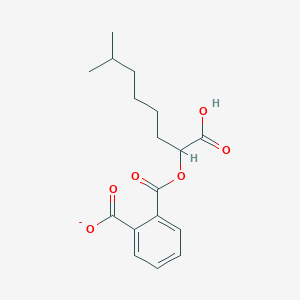

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

